Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
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Overview
Description
Diethyl bicyclo[211]hexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is a derivative of bicyclo[211]hexane, a bicyclic structure that consists of two fused cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 2-(bromomethyl)acrylate with a suitable nucleophile under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
- Diethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Uniqueness
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Biological Activity
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features and potential biological activities make it a subject of ongoing investigation.
Chemical Structure and Properties
This compound (C12H18O4) consists of a bicyclic framework with two carboxylate ester groups. The bicyclic structure provides rigidity and unique spatial orientation, which can influence its interactions with biological targets.
Summary of Structural Features
Feature | Description |
---|---|
Molecular Formula | C12H18O4 |
Bicyclic Structure | Bicyclo[2.1.1]hexane |
Functional Groups | Two ester groups (carboxylates) |
The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors in biological systems. The compound may modulate enzyme activity or receptor binding due to its structural characteristics, allowing it to fit into active sites or binding pockets effectively.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antitumor properties by inhibiting specific kinases involved in cancer progression . The mechanism often involves covalent modification of target proteins.
- Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activities, suggesting that this compound may also possess similar effects against various pathogens.
- Enzyme Inhibition : The compound's ability to interact with enzymes could lead to inhibition of metabolic pathways, which is a common strategy in drug development for conditions like cancer and infections .
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclic compounds similar to this compound:
- Study 1 : A study investigating the interaction of bicyclic dicarboxylates with protein kinases found that these compounds could significantly inhibit kinase activity, leading to reduced cell proliferation in cancer cell lines .
- Study 2 : Another research effort focused on the synthesis and evaluation of derivatives of bicyclic compounds for their antimicrobial properties showed promising results against Gram-positive bacteria, indicating potential therapeutic applications for this compound.
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | Bicyclic | Similar enzyme inhibition properties |
Bicyclo[3.3.0]octane-2,6-dicarboxylic acid | Larger bicyclic structure | Different reactivity patterns |
3-Methylbicyclo[2.2.0]hexane | Smaller bicyclic structure | Less functionalized; lower biological activity |
Properties
IUPAC Name |
diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-9(13)11-5-6-12(7-11,8-11)10(14)16-4-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKVSFLPOANOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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